1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Description
1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a useful research compound. Its molecular formula is C13H16N4O3S2 and its molecular weight is 340.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives similar to 1-(2-Methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exhibit significant antimicrobial activities. For instance, Patel and Agravat (2009) reported on the synthesis and antimicrobial studies of new pyridine derivatives, showing considerable antibacterial activity (Patel & Agravat, 2009). Furthermore, compounds with piperazine and thiadiazole structures have been synthesized and evaluated for their antibacterial and antifungal properties, indicating the potential for these types of compounds to serve as templates for developing new antimicrobial agents (Rahul V. Patel & S. W. Park, 2014).
Structural and Chemical Analysis
Studies have also focused on the crystal structure analysis and theoretical studies to understand the properties of these compounds better. Kumara et al. (2017) investigated novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, elucidating their structure through X-ray diffraction and DFT calculations. This research highlights the importance of structural analysis in understanding the chemical behavior and potential applications of such compounds (Kumara et al., 2017).
Therapeutic Potential
The synthesis of derivatives related to this compound has led to the discovery of compounds with potential therapeutic applications. For example, Xia (2015) reported the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine, which exhibited inhibitory effects on Xanthomonas campestris pv. oryzae, suggesting their use in agricultural applications to combat bacterial infections (Z. Xia, 2015).
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-20-11-4-2-3-5-12(11)22(18,19)17-8-6-16(7-9-17)13-10-14-21-15-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYGJZQCDBUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.